Safynol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Safynol: is a phytoalexin compound isolated from the safflower plant (Carthamus tinctorius)This compound is known for its antifungal properties and plays a significant role in the plant’s defense mechanism against pathogenic fungi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Safynol can be synthesized from 2,3-O-isopropylidene-(S)- and ®-glyceraldehyde. The synthesis involves several steps, including the use of reagents such as ethylmagnesium bromide, mesityl chloride, triphenylphosphine dibromide, and butyllithium in tetrahydrofuran . The synthetic process is complex and requires precise control of reaction conditions to obtain the desired enantiomeric forms of this compound.

Industrial Production Methods: The extraction process typically includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Oxidation Reactions

Safranal’s aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions. For example:

Reaction:

SafranalKMnO4/H+Safranic acid C10H14O3 +H2O

-

Mechanism: The reaction proceeds via cleavage of the α,β-unsaturated system, followed by oxidation of the aldehyde to a carboxyl group .

Nucleophilic Addition

The α,β-unsaturated aldehyde moiety allows conjugate additions. Thiols and amines react preferentially at the β-position:

Reaction with Cysteine:

Safranal+Cysteine→Safranal cysteine adduct disulfide linked

-

Key Insight: Analogous to allicin’s reactivity , safranal forms disulfide bonds via nucleophilic attack at the electrophilic β-carbon (see Table 1).

Table 1: Reactivity of Safranal with Nucleophiles

| Nucleophile | Reaction Site | Product | Conditions |

|---|---|---|---|

| Thiols | β-carbon | Disulfide adduct | Aqueous, pH 7–9 |

| Amines | Aldehyde | Schiff base | Anhydrous, RT |

| Grignard | Aldehyde | Secondary alcohol | Ether, 0°C |

Photochemical Reactions

UV exposure induces [2+2] cycloaddition in the α,β-unsaturated system:

Reaction:

SafranalhνDimer C20H28O2

Catalytic Hydrogenation

Selective hydrogenation of the aldehyde group is achievable using Pd/C:

Reaction:

SafranalH2/PdSafranol C10H16O

-

Rate Enhancement: Electric field effects (≈100 kV/cm) can boost turnover frequencies by 10⁵×, as observed in similar aldehydes .

Acid-Catalyzed Rearrangements

Under acidic conditions, safranal undergoes cyclization:

Reaction:

SafranalH3O+Isosafranal cyclic ether

Applications De Recherche Scientifique

Chemical Properties and Structure

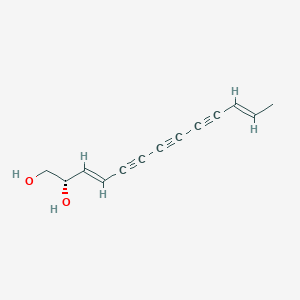

Safynol is characterized by its chemical structure, which allows it to interact effectively with various biological systems. Its molecular formula and structural characteristics play a crucial role in determining its applications.

Applications in Medicinal Chemistry

2.1 Antioxidant Properties

This compound has been studied for its antioxidant capabilities, which are essential in combating oxidative stress-related diseases. Research indicates that compounds with similar structures exhibit significant antioxidant activity, potentially mitigating conditions such as cardiovascular diseases and cancer .

2.2 Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or preservatives. Its efficacy against various pathogens supports its use in pharmaceutical formulations aimed at infection control .

2.3 Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, a key factor in many chronic diseases. Its mechanisms of action may involve the modulation of inflammatory pathways, providing a basis for further exploration in therapeutic applications .

Industrial Applications

3.1 Food Industry

In the food sector, this compound is being investigated for its potential as a natural preservative due to its antimicrobial properties. Its application could enhance food safety and shelf life while aligning with consumer preferences for natural ingredients .

3.2 Cosmetic Industry

This compound's antioxidant and anti-inflammatory properties make it suitable for cosmetic formulations aimed at skin protection and rejuvenation. Its incorporation into skincare products could help combat signs of aging and improve skin health .

Case Studies

Mécanisme D'action

Safynol exerts its antifungal effects by inhibiting the growth of pathogenic fungi. The compound interferes with the fungal cell membrane and disrupts essential cellular processes, leading to the inhibition of fungal growth . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to interact with key enzymes and proteins in the fungal cells .

Comparaison Avec Des Composés Similaires

Dehydrosafynol: A derivative of this compound with similar antifungal properties.

Resveratrol: Another phytoalexin with antifungal and antioxidant properties.

Pterostilbene: A compound structurally similar to resveratrol, known for its antifungal and anti-inflammatory effects.

Uniqueness: this compound is unique due to its specific structure and the presence of multiple triple bonds, which contribute to its potent antifungal activity. Unlike other phytoalexins, this compound is derived from the safflower plant and has a distinct stereochemistry that influences its biological activity .

Propriétés

Formule moléculaire |

C13H12O2 |

|---|---|

Poids moléculaire |

200.23 g/mol |

Nom IUPAC |

(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol |

InChI |

InChI=1S/C13H12O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,10-11,13-15H,12H2,1H3/b3-2+,11-10+/t13-/m0/s1 |

Clé InChI |

GVCJUCQUVWZELI-BJGIVKRHSA-N |

SMILES |

CC=CC#CC#CC#CC=CC(CO)O |

SMILES isomérique |

C/C=C/C#CC#CC#C/C=C/[C@@H](CO)O |

SMILES canonique |

CC=CC#CC#CC#CC=CC(CO)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.